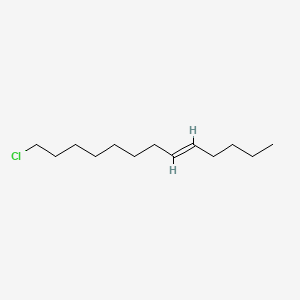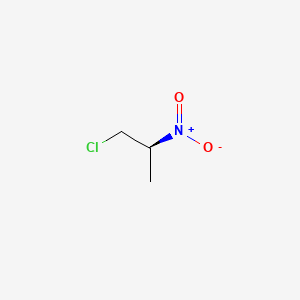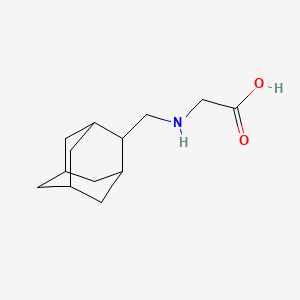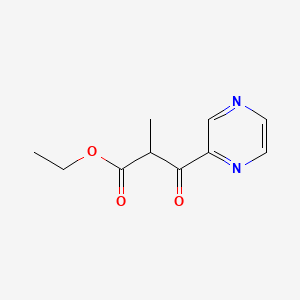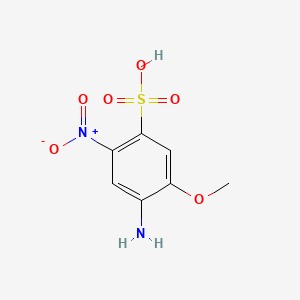
5-Methoxy-2-nitrosulphanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-nitrosulphanilic acid is an organic compound with the molecular formula C7H8N2O6S and a molecular weight of 248.213 g/mol . . This compound is characterized by its aromatic structure, which includes a methoxy group, a nitro group, and a sulfonic acid group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 5-Methoxy-2-nitrosulphanilic acid typically involves nitration and sulfonation reactions. One common method includes the nitration of 5-methoxyaniline followed by sulfonation . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
5-Methoxy-2-nitrosulphanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids and nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-methoxy-2-aminobenzenesulfonic acid.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Methoxy-2-nitrosulphanilic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-nitrosulphanilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
5-Methoxy-2-nitrosulphanilic acid can be compared with other similar compounds, such as:
4-Amino-5-methoxy-2-nitrobenzenesulfonic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
5-Methoxy-2-aminobenzenesulfonic acid: Formed by the reduction of the nitro group, this compound has different chemical properties and uses.
2-Nitrobenzenesulfonic acid: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
71720-50-8 |
|---|---|
Formule moléculaire |
C7H8N2O6S |
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
4-amino-5-methoxy-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O6S/c1-15-6-3-7(16(12,13)14)5(9(10)11)2-4(6)8/h2-3H,8H2,1H3,(H,12,13,14) |
Clé InChI |
TVPOUNICERMHNR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


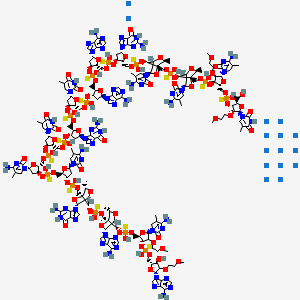
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
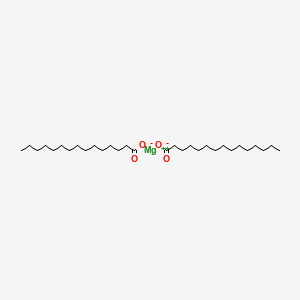
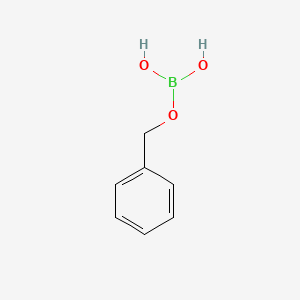
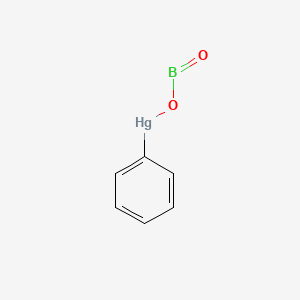
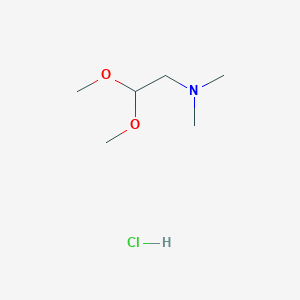
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
